molecular formula C15H22ClN5O B12181443 (1-(6-Chloropyridazin-3-yl)piperidin-3-yl)(4-methylpiperazin-1-yl)methanone

(1-(6-Chloropyridazin-3-yl)piperidin-3-yl)(4-methylpiperazin-1-yl)methanone

Cat. No.: B12181443
M. Wt: 323.82 g/mol
InChI Key: MDUJEFWBOBTLTD-UHFFFAOYSA-N
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Description

(1-(6-Chloropyridazin-3-yl)piperidin-3-yl)(4-methylpiperazin-1-yl)methanone: is a complex organic compound that features a combination of pyridazine, piperidine, and piperazine moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1-(6-Chloropyridazin-3-yl)piperidin-3-yl)(4-methylpiperazin-1-yl)methanone typically involves multi-step organic reactions. One common route includes:

    Formation of the pyridazine ring: Starting with a chlorinated pyridazine derivative, the compound is reacted with a piperidine derivative under controlled conditions.

    Introduction of the piperazine moiety: The intermediate product is then reacted with 4-methylpiperazine in the presence of a suitable coupling agent, such as N,N’-dicyclohexylcarbodiimide (DCC), to form the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and stringent quality control measures to ensure high purity and yield.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the piperidine and piperazine rings.

    Reduction: Reduction reactions can occur at the pyridazine ring, potentially leading to the formation of dihydropyridazine derivatives.

    Substitution: The chloropyridazine moiety is susceptible to nucleophilic substitution reactions, where the chlorine atom can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Nucleophiles like amines, thiols, and alkoxides can be used under basic conditions to replace the chlorine atom.

Major Products

    Oxidation: Oxidized derivatives of the piperidine and piperazine rings.

    Reduction: Dihydropyridazine derivatives.

    Substitution: Various substituted pyridazine derivatives depending on the nucleophile used.

Scientific Research Applications

(1-(6-Chloropyridazin-3-yl)piperidin-3-yl)(4-methylpiperazin-1-yl)methanone: has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of neurological disorders.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The exact mechanism of action of this compound depends on its specific application. In medicinal chemistry, it may interact with various molecular targets such as enzymes, receptors, and ion channels. The piperidine and piperazine rings are known to enhance the compound’s ability to cross biological membranes, increasing its bioavailability.

Comparison with Similar Compounds

Similar Compounds

    (1-(6-Chloropyridazin-3-yl)piperidin-4-ol): Similar structure but with a hydroxyl group instead of a methanone group.

    (1-(6-Chloropyridazin-3-yl)piperidin-4-one): Contains a ketone group at the piperidine ring.

Uniqueness

  • The combination of pyridazine, piperidine, and piperazine moieties in (1-(6-Chloropyridazin-3-yl)piperidin-3-yl)(4-methylpiperazin-1-yl)methanone provides unique chemical properties and potential biological activities that are not present in the similar compounds listed above.

Properties

Molecular Formula

C15H22ClN5O

Molecular Weight

323.82 g/mol

IUPAC Name

[1-(6-chloropyridazin-3-yl)piperidin-3-yl]-(4-methylpiperazin-1-yl)methanone

InChI

InChI=1S/C15H22ClN5O/c1-19-7-9-20(10-8-19)15(22)12-3-2-6-21(11-12)14-5-4-13(16)17-18-14/h4-5,12H,2-3,6-11H2,1H3

InChI Key

MDUJEFWBOBTLTD-UHFFFAOYSA-N

Canonical SMILES

CN1CCN(CC1)C(=O)C2CCCN(C2)C3=NN=C(C=C3)Cl

Origin of Product

United States

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